4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a methoxyphenethyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide: The parent compound.
4-((1H-pyrazol-1-yl)methyl)-N-(4-hydroxyphenethyl)piperidine-1-carboxamide: A similar compound with a hydroxy group instead of a methoxy group.
4-((1H-pyrazol-1-yl)methyl)-N-(4-chlorophenethyl)piperidine-1-carboxamide: A similar compound with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-5-3-16(4-6-18)7-11-20-19(24)22-13-8-17(9-14-22)15-23-12-2-10-21-23/h2-6,10,12,17H,7-9,11,13-15H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPYLMPQALEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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